molecular formula C8H6N6 B568492 2,4,7,9,11,14-hexazatricyclo[8.4.0.03,8]tetradeca-1(14),3,5,7,10,12-hexaene CAS No. 117987-19-6

2,4,7,9,11,14-hexazatricyclo[8.4.0.03,8]tetradeca-1(14),3,5,7,10,12-hexaene

Cat. No.: B568492
CAS No.: 117987-19-6
M. Wt: 186.178
InChI Key: UOBCYHRVOJJGAR-UHFFFAOYSA-N
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Description

5,10-Dihydrodipyrazino[2,3-b:2’,3’-e]pyrazine is a nitrogen-containing heterocyclic compound. It is known for its unique structural properties and potential applications in various fields, including chemistry, biology, and materials science. The compound’s structure consists of fused pyrazine rings, which contribute to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,10-Dihydrodipyrazino[2,3-b:2’,3’-e]pyrazine typically involves the intermolecular cyclization of 2-alkylamino-3-chloro-5,6-dicyanopyrazine in the presence of tributylamine in N,N-dimethylformamide (DMF). This reaction yields 5,10-disubstituted-2,3,7,8-tetracyano-5,10-dihydrodipyrazino[2,3-b:2’,3’-e]pyrazines .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

5,10-Dihydrodipyrazino[2,3-b:2’,3’-e]pyrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the electronic properties of the compound.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide and potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the compound.

Scientific Research Applications

5,10-Dihydrodipyrazino[2,3-b:2’,3’-e]pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,10-Dihydrodipyrazino[2,3-b:2’,3’-e]pyrazine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, modulating their activity. For example, its derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 5,10-Dihydrodipyrido[2,3-b:2’,3’-e]pyrazine
  • 5,10-Dihydrodipyrido[2,3-b:3,2-e]pyrazine

Uniqueness

5,10-Dihydrodipyrazino[2,3-b:2’,3’-e]pyrazine is unique due to its specific structural arrangement and the presence of multiple nitrogen atoms, which contribute to its reactivity and stability.

Properties

CAS No.

117987-19-6

Molecular Formula

C8H6N6

Molecular Weight

186.178

IUPAC Name

5,10-dihydrodipyrazino[3,4-b:3/',4/'-f]pyrazine

InChI

InChI=1S/C8H6N6/c1-2-10-6-5(9-1)13-7-8(14-6)12-4-3-11-7/h1-4H,(H,9,11,13)(H,10,12,14)

InChI Key

UOBCYHRVOJJGAR-UHFFFAOYSA-N

SMILES

C1=CN=C2C(=N1)NC3=NC=CN=C3N2

Origin of Product

United States

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